Benzo(a)pyrene (B(a)P) is able to inhibit the mutagenicity of l-nitropyrene (l-NP) through the reduction of nitroreductase activity and formation of adducts with DNA. The relationships between the chemical structure of 9 polycyclic aromatic hydrocarbons (PAHs) and antagonistic effects on the l-nitropyrene-induced mutation were evaluated by the binary mixtures of l-nitropyrene and PAHs with Salmonella typhimurium TA98 in the absence of S9 mix. Remarkably different antagonistic effects of 9 polycyclic aromatic hydrocarbons on the mutagenicity of l-nitropyrene were observed. Among the tested polycyclic aromatic hydrocarbons, coronene demonstrates the most antagonistic potential followed by benzo(g,h,i)perylene (B(g,h,i)P), benzo(e)pyrene (B(e)P), dibenzo(a,h)pyrene (DB(a,h)P), benzo(a)pyrene benzo(a)pyrene and pyrene. Naphthalene, anthracene, and chrysene had only minor inhibitory activity on the l-nitropyrene mutagenicity. The modifying effects of polycyclic aromatic hydrocarbons on the nitroreductase activity of TA98 strains in the presence of l-nitropyrene were further examined from the production of l-AP. The statistical analytical data showed that the inhibitory effect of polycyclic aromatic hydrocarbons on the mutagenicity of l-nitropyrene significantly correlated with their effects on the nitroreductase activity (r = - 0.69, p < 0.05). In addition, the formation of l-nitropyrene-DNA adducts of the binary mixtures of l-nitropyrene and polycyclic aromatic hydrocarbon was determined by the 32P-postlabeling method. The results indicated that the modulatory effects of polycyclic aromatic hydrocarbons on the formation of l-nitropyrene-DNA adducts were correlated well with their antagonistic activity (r= -0.91, P < 0.011. From the above results, the relationships between the chemical structure of polycyclic aromatic hydrocarbons and the antagonistic effects on the l-nitropyrene mutagenicity were revealed by the surface area and electronic parameters of PAHs. The planar molecular area of PAHs was more convicingly correlated with the antagonistic effect on the mutagenicity of l-nitropyrene (r= - 0.81, p < 0.01) than that with the difference in energy, DELTAE, between EHOMO and ELUMO (r = 0.69, p < 0.05). According to the above, two possible mechanisms are involved in the interactive effect of the binary mixtures: (1) a higher binding affinity with nitroreductase for PAHs having a large planar surface area; and (2) a high energy of interaction between l-nitropyrene and polycyclic aromatic hydrocarbons with a low DELTAE might decrease the nitroreductive capability.
Cocarcinogenic studies on mouse skin (50 female ICR/HA mice per group) were conducted. Simultaneous dermal application of 5 ug benzo(a)pyrene in same soln with pyrene (0.004 and 0.012 mg) 3 times weekly in 0.1 mL acetone per application resulted in 6/50 and 20/50 mice with squamous carcinomas, respectively. No neoplasms were observed in mice treated with pyrene alone. /From table/
Exposure to sun may provoke an irritating effect of pyrene on skin and lead to chronic skin discoloration.
Chemical pollution of the aquatic environment is almost always the result of multiple rather than single toxic compounds. The possibility of separating the effects of key risk chemicals from those of others, including their joint effects, is of clear theoretical interest and high technical importance. ... This goal /was addressed/ using multiple gene expression profiling in the liver of juvenile brown trout (Salmo trutta lacustris) exposed to three model chemicals (cadmium, carbon tetrachloride, and pyrene) administered singly, in binary and trinary combinations at low acutely sublethal concentrations, and in the partial dose-response manner. Differentially expressed genes were grouped by correlation of profiles, and the dependence on dose was analyzed with multiple regression. Responses to cadmium and CCl4 were largely similar, and no sign of interaction was observed (i.e., in binary combinations, the effects were equal to those produced by the more potent compound, cadmium). Joint effects became apparent in the presence of pyrene, which caused markedly different alterations in gene expression. Using the results of 118 experiments conducted earlier for comparison, ... a group of 23 genes responding to chemical toxicity (cadmium, CCl4, pyrene, and resin acids) with significantly higher probability than that of responding to other stressors (handling or viral and bacterial infections) /was found/. This group included genes implicated in the immune and stress responses that were markedly enriched in extracellular proteins. In conclusion, /it was/ demonstrated that chemical-characteristic genomic endpoints often remain when the chemical is present as part of a binary or a trinary mixture. Despite dissimilar chemistry and different cellular targets, the degree of responses to the combination of cadmium and CCl4 appeared to be less than additive. Chemical interactions or nonadditive effects manifested when a compound with a markedly different mode of action (pyrene) was included into the mixture.
For more Interactions (Complete) data for Pyrene (6 total), please visit the HSDB record page.